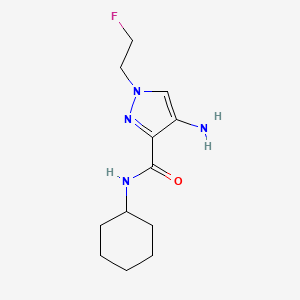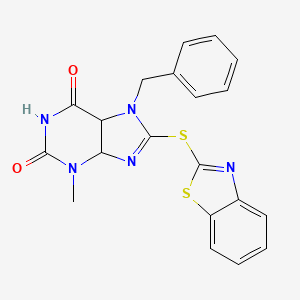![molecular formula C14H10F2N4O B2701048 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797329-03-3](/img/structure/B2701048.png)
3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of medicine used for treating gastroesophageal reflux disease and erosive esophagitis . It’s also known to have pro-resolving functions .
Synthesis Analysis
The synthesis of similar compounds, pyrazolo [3,4-d]pyrimidines, involves the formation of pyrazol-3-one substrates . The overall yield of these synthesized compounds ranges from 67-93% .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various chemical shifts and multiplicity . Further analysis would require more specific data.Chemical Reactions Analysis
Pyrazolo [3,4-d]pyrimidines exhibit promising pharmacological properties including anti-proliferative and antitumor activity . They have been synthesized bearing chained substrates at various positions and evaluated against cyclic dependent kinases (CDKs) .Wissenschaftliche Forschungsanwendungen
Enaminones as Building Blocks for Synthesis
Enaminones have been utilized to synthesize N-arylpyrazole-containing compounds, leading to a variety of derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines. These compounds, including pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, exhibit comparable inhibition effects to 5-fluorouracil, highlighting their potential for antitumor and antimicrobial applications (Riyadh, 2011).
Microwave-assisted Synthesis of Fused Heterocycles
Research demonstrates the effectiveness of microwave-assisted synthesis in creating trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, showcasing the method's efficiency and potential in generating compounds with desirable properties (Shaaban, 2008).
Novel Synthesis Routes for Benzamide-Based Derivatives
A novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives has been developed, yielding compounds with significant antiviral activities against bird flu influenza (H5N1), suggesting their utility in addressing viral threats (Hebishy et al., 2020).
Pyrazolo[3,4-d]pyrimidine Derivatives and Antibacterial Activity
A study on pyrazolo[3,4-d]pyrimidine derivatives highlighted their synthesis and evaluated their antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Rostamizadeh et al., 2013).
Phosphodiesterase 1 Inhibitors for Neurodegenerative Diseases
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized, exploring their role as phosphodiesterase 1 (PDE1) inhibitors. This research has paved the way for potential treatments of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various targets, such as interleukin receptor-associated kinase 4 (irak4) .
Mode of Action
It’s known that the compound has tunable photophysical properties , which suggests that it may interact with its targets in a way that influences these properties.
Biochemical Pathways
Similar compounds have been found to influence the irak4 pathway , which regulates the production of inflammatory cytokines and chemokines.
Result of Action
Similar compounds have been found to have a variety of effects, such as influencing the dynamics of intracellular processes and chemosensors .
Action Environment
It’s known that the compound has tunable photophysical properties , suggesting that environmental factors could potentially influence these properties.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)9-2-3-11(15)12(16)5-9/h2-7H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBVEISHCQLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)



![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)






![3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride](/img/structure/B2700985.png)


